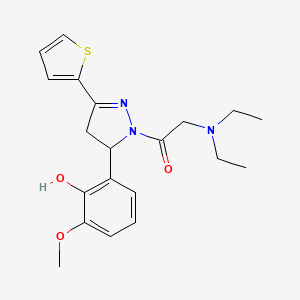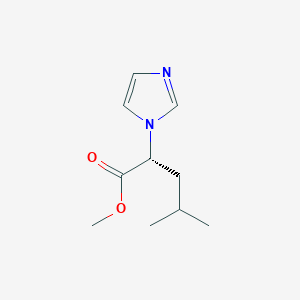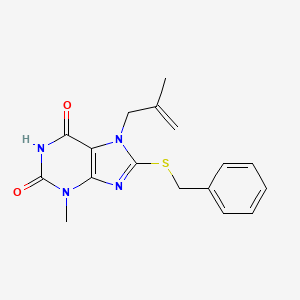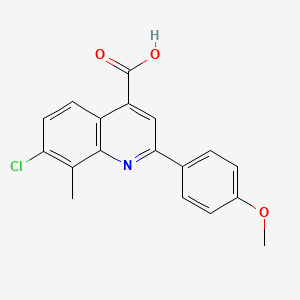
2-(diethylamino)-1-(5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(diethylamino)-1-(5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic compound featuring a unique structure that includes a diethylamino group, a methoxyphenyl group, and a thiophene group, among others
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(diethylamino)-1-(5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multiple steps. A common method might start with the reaction of 2-hydroxy-3-methoxybenzaldehyde with a thiophene derivative to form an intermediate compound. This intermediate is then reacted with hydrazine hydrate to form a pyrazoline ring. Finally, the pyrazoline compound undergoes a reaction with diethylaminoethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production would follow similar steps but scaled up with optimizations for yield and purity. Catalysts and solvents might be carefully chosen to enhance reaction efficiency, and continuous flow techniques could be applied to improve throughput.
化学反应分析
Types of Reactions:
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinone derivatives.
Reduction: The pyrazoline ring can be reduced to a corresponding pyrazolidine under suitable conditions.
Substitution: Electrophilic aromatic substitution can occur on the thiophene ring.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or ceric ammonium nitrate (CAN) in acidic or neutral conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminium hydride (LiAlH₄).
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) under light or radical initiators.
Condensation: Acid or base catalysts, typically under reflux conditions.
Major Products Formed:
Quinone derivatives from oxidation.
Pyrazolidine derivatives from reduction.
Halogenated thiophenes from substitution.
Schiff bases or imines from condensation reactions.
科学研究应用
2-(diethylamino)-1-(5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone finds applications across various fields due to its versatile functional groups and reactivity:
Chemistry: Serves as a building block for synthesizing more complex molecules.
Biology: Investigated for potential biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored for use in drug discovery and development, particularly for compounds that can modulate biological pathways.
Industry: Could be used in the development of novel materials, including polymers and organic electronic components.
作用机制
The biological effects of 2-(diethylamino)-1-(5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone are attributed to its interaction with various molecular targets:
Molecular Targets: May interact with enzymes, receptors, or nucleic acids.
Pathways Involved: Potentially involved in signaling pathways, enzyme inhibition, or modulation of gene expression.
The specific mechanism would depend on the context of its application, such as inhibiting a key enzyme in a metabolic pathway for therapeutic purposes.
相似化合物的比较
When comparing 2-(diethylamino)-1-(5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone with similar compounds, it's crucial to look at structural analogs that share common features but differ in specific functional groups or ring systems. For instance:
Similar Compounds:
Pyrazoline derivatives with different substituents.
Thiophene derivatives without the pyrazoline ring.
Methoxyphenyl compounds without the diethylamino group.
Uniqueness: The combination of the diethylamino group, methoxyphenyl group, and thiophene ring in this specific configuration imparts unique chemical reactivity and potential biological activities that are distinct from other similar compounds.
属性
IUPAC Name |
2-(diethylamino)-1-[3-(2-hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-4-22(5-2)13-19(24)23-16(12-15(21-23)18-10-7-11-27-18)14-8-6-9-17(26-3)20(14)25/h6-11,16,25H,4-5,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURJRUSBPVZVKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=C(C(=CC=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,5-dimethylbenzyl)thio]-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2465219.png)
![N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide](/img/structure/B2465221.png)




![[4-(4-Chlorophenyl)piperazino]{6-[4-(trifluoromethyl)piperidino]-3-pyridinyl}methanone](/img/structure/B2465228.png)
![3-[5-chloro-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide](/img/structure/B2465232.png)
![2,6-DIFLUORO-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE](/img/structure/B2465233.png)
![N'-(2,4-difluorophenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2465235.png)
![1,7-dimethyl-3-(2-oxopropyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2465236.png)
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2465237.png)

